molecular formula C8H3BrClF3INO B13904658 N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B13904658
M. Wt: 428.37 g/mol
InChI Key: LVMJJEACFGYRLY-UHFFFAOYSA-N
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Description

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is a complex organic compound characterized by the presence of bromine, chlorine, iodine, and trifluoroacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the trifluoroacetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the modification of the trifluoroacetamide group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways and processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-5-chloro-2-iodophenyl)acetic acid
  • (4-Bromo-5-chloro-2-iodophenyl)methanol

Uniqueness

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H3BrClF3INO

Molecular Weight

428.37 g/mol

IUPAC Name

N-(4-bromo-5-chloro-2-iodophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H3BrClF3INO/c9-3-1-5(14)6(2-4(3)10)15-7(16)8(11,12)13/h1-2H,(H,15,16)

InChI Key

LVMJJEACFGYRLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)I)NC(=O)C(F)(F)F

Origin of Product

United States

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